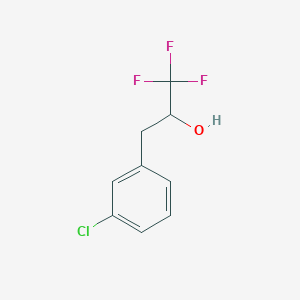
3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol
Übersicht
Beschreibung
The compound “3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol” is an organic compound consisting of a trifluoropropan-2-ol group attached to a 3-chlorophenyl group. The trifluoropropan-2-ol group contains a hydroxyl group (-OH), which is a polar functional group that could contribute to the compound’s solubility in polar solvents. The 3-chlorophenyl group is a type of aromatic ring, which could contribute to the compound’s stability and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit the characteristic features of its functional groups. The trifluoropropan-2-ol group would likely form hydrogen bonds with other molecules, while the 3-chlorophenyl group would likely participate in π-π stacking interactions .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The hydroxyl group could potentially undergo reactions such as deprotonation, substitution, or condensation. The 3-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, its solubility would likely be affected by the polar hydroxyl group, and its reactivity would likely be affected by the aromatic 3-chlorophenyl group .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on compounds structurally related to "3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol" often focuses on understanding their crystal structures, which is critical for applications in materials science and drug design. For instance, the study on the crystal structure of cyproconazole, a conazole fungicide, reveals insights into the interactions and arrangements that contribute to its biological activity and stability (Kang et al., 2015).
Stereoselective Synthesis
Stereoselective synthesis is another area of interest, highlighting the significance of trifluoromethyl groups in organic chemistry. For example, the stereoselective generation of cis-2-lithio-3-CF3-oxirane demonstrates the utility of CF3-substituted β-oxido carbenoids in synthesizing tri- and tetrasubstituted oxiranes with high diastereoselectivities, showcasing the compound's role in creating structurally complex and stereochemically rich molecules (Shimizu et al., 2003).
Green Chemistry Applications
The development of environmentally friendly synthetic methods is also a key research area. An improved microwave-assisted ring-opening of 1,1,1-trifluoro-2,3-epoxypropane for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols represents a move towards more sustainable chemical processes. These compounds are precursors to potent enzyme inhibitors, underscoring the relevance of such research in developing new pharmaceuticals and agrochemicals (Rayo et al., 2010).
Miscibility Studies
Understanding the miscibility of fluorinated alcohols with water is crucial for applications ranging from drug formulation to materials science. A molecular dynamics simulation study of 1,1,1-trifluoropropan-2-ol in aqueous solutions provides insights into how trifluoromethyl groups affect the physicochemical properties of fluorinated organic molecules. This research has implications for designing compounds with desired solubility and stability characteristics (Fioroni et al., 2003).
Antifungal Activity
The synthesis of 1,2,3-triazole derivatives and their evaluation for antifungal activity against Candida strains demonstrate the potential of trifluoromethylated compounds in developing new antimicrobial agents. Such studies are pivotal for addressing the growing concern of drug-resistant pathogens (Lima-Neto et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol is the mitochondrial oxidative phosphorylation system . This compound acts as a chemical inhibitor of this system .
Mode of Action
3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol interacts with its target by acting as a protonophore . It alters the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This action reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in this chain . This disruption can lead to a decrease in ATP production and an increase in heat generation.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
The action of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol can lead to the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol. For example, the presence of other mitochondrial poisons could potentially enhance or inhibit its action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEIEDFKSFGRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



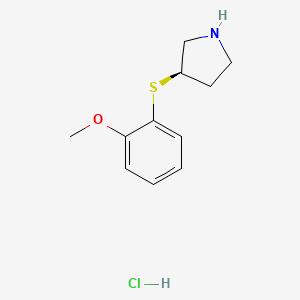
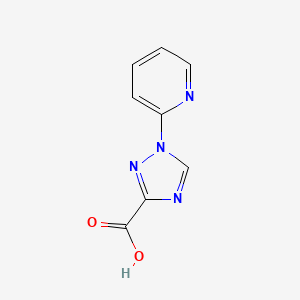
![[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride](/img/structure/B1428302.png)
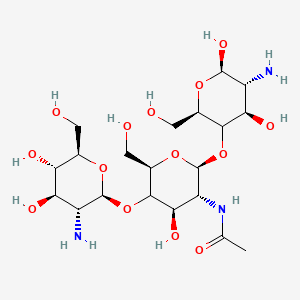
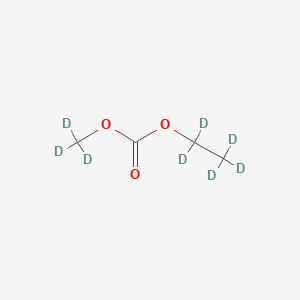
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
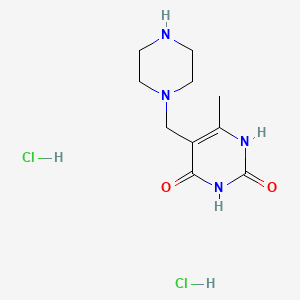


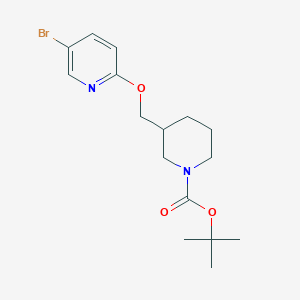
![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)